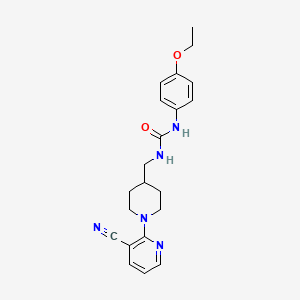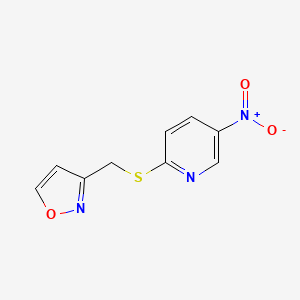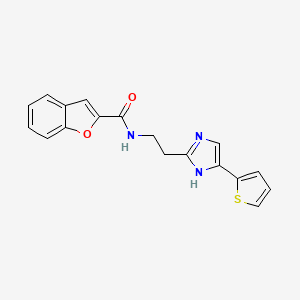![molecular formula C14H14N2O B2864975 N-[4-(pyridin-4-ylmethyl)phenyl]acetamide CAS No. 32341-84-7](/img/structure/B2864975.png)
N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(pyridin-4-ylmethyl)phenyl]acetamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Physical And Chemical Properties Analysis
“N-[4-(pyridin-4-ylmethyl)phenyl]acetamide” has a molecular weight of 226.28 . Its CAS Number is 32341-84-7 . Unfortunately, there is no further information available about its physical and chemical properties.Applications De Recherche Scientifique
Nonlinear Optical Materials
N-[4-(pyridin-4-ylmethyl)phenyl]acetamide: and its derivatives have been studied for their potential use in nonlinear optical materials. These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The molecular structure of these compounds, containing donor and acceptor groups, allows for intramolecular charge-transfer, which is crucial for nonlinear optical properties.
Intercalation in Layered Compounds
The compound has been used to intercalate into layered structures like zirconium 4-sulfophenylphosphonate. This process involves placing the molecules between the host layers, which can be used to modify the physical properties of the material for various applications, including catalysis and sensor technology .
Anticancer Research
In the field of medicinal chemistry, derivatives of N-[4-(pyridin-4-ylmethyl)phenyl]acetamide have shown promise as anticancer agents. They have been synthesized and tested for antiproliferative activity against various cancer cell lines, indicating their potential therapeutic value .
Anion Sensing
Research has indicated that certain complexes involving N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can act as anion sensors. These sensors can detect specific anions in a solution, which is valuable for environmental monitoring and medical diagnostics .
Quantum Chemical Studies
The compound has been the subject of quantum chemical studies to understand its electronic structure and properties. These studies are essential for designing new materials with desired electronic and optical characteristics .
Synthesis of Heterocyclic Compounds
N-[4-(pyridin-4-ylmethyl)phenyl]acetamide: is a key precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have a wide range of applications in pharmaceuticals, agrochemicals, and dyes .
Mécanisme D'action
Target of Action
N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is a complex organic compound The primary targets of this compound are currently not well-defined in the literature
Mode of Action
Based on its structural similarity to other anilide compounds , it may interact with its targets through hydrogen bonding and hydrophobic interactions. These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of N-[4-(pyridin-4-ylmethyl)phenyl]acetamide can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules . .
Propriétés
IUPAC Name |
N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-14-4-2-12(3-5-14)10-13-6-8-15-9-7-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVXHILLZKMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyridin-4-ylmethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

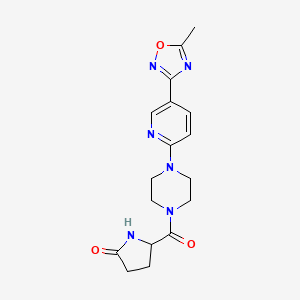
![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2864893.png)
![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)
![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2864897.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864899.png)
![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2864900.png)
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2864901.png)
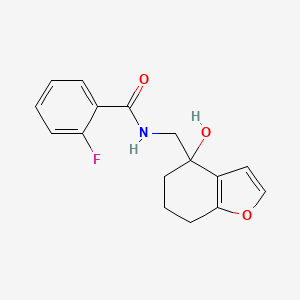
![(Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2864904.png)
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2864906.png)
